![molecular formula C9H9BrO3 B1400453 2-Bromo-3-(1,3-dioxolan-2-yl)phenol CAS No. 1160182-45-5](/img/structure/B1400453.png)
2-Bromo-3-(1,3-dioxolan-2-yl)phenol
Overview
Description
“2-Bromo-3-(1,3-dioxolan-2-yl)phenol” is an organic compound with the molecular formula C9H9BrO3 . It is a brominated derivative of phenol, where a bromine atom is attached to the phenol molecule .
Synthesis Analysis
The synthesis of “2-Bromo-3-(1,3-dioxolan-2-yl)phenol” and its derivatives can involve various organic reactions. For instance, it can be used as a building block for the synthesis of many organic compounds, such as 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile .Molecular Structure Analysis
The molecular structure of “2-Bromo-3-(1,3-dioxolan-2-yl)phenol” consists of a phenol ring with a bromine atom and a 1,3-dioxolane group attached to it . The InChI code for this compound is 1S/C9H9BrO3/c10-7-5-6 (1-2-8 (7)11)9-12-3-4-13-9/h1-2,5,9,11H,3-4H2 .Chemical Reactions Analysis
Bromophenols, including “2-Bromo-3-(1,3-dioxolan-2-yl)phenol”, are produced by electrophilic halogenation of phenol with bromine . The specific reactions involving “2-Bromo-3-(1,3-dioxolan-2-yl)phenol” are not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-3-(1,3-dioxolan-2-yl)phenol” include a molecular weight of 245.07 . More detailed properties such as density, boiling point, and others are not found in the search results.Scientific Research Applications
Fluorescence Emission and Nanoparticle Formation
A study by Fischer, Baier, and Mecking (2013) explored the use of bromophenol-based ligands, including those similar to 2-Bromo-3-(1,3-dioxolan-2-yl)phenol, in the creation of heterodifunctional polyfluorenes. These polyfluorenes were used to produce nanoparticles displaying bright fluorescence emissions, which could be tuned for different wavelengths. This research has applications in the development of nanoparticles with adjustable molecular weights and high quantum yields for various fluorescence-based applications (Fischer, Baier, & Mecking, 2013).
Nucleophilic Attack and Chemical Synthesis
The study by Organ, Miller, and Konstantinou (1998) demonstrated the strong regioselectivity of sodium phenoxide nucleophile attack on π-allyl Pd complexes derived from compounds including 2-bromo-3-(1,3-dioxolan-2-yl)phenol. This research is significant in understanding the chemical behavior and potential synthetic applications of bromophenols in complex organic reactions (Organ, Miller, & Konstantinou, 1998).
Synthesis of Trifluoromethylnucleosides
Zhang, Qing, and Yu (2000) described a synthetic scheme using α-bromo-α,β-unsaturated esters, closely related to 2-Bromo-3-(1,3-dioxolan-2-yl)phenol, for the preparation of α-trifluoromethyl-α,β-unsaturated esters. These compounds are key intermediates in synthesizing 2',3'-dideoxy-2'-trifluoromethylnucleosides, highlighting the role of bromophenols in the synthesis of important nucleoside analogs (Zhang, Qing, & Yu, 2000).
Modeling Active Sites of Copper Proteins
Merkel et al. (2005) synthesized unsymmetrical compartmental dinucleating ligands based on bromophenol structures. These ligands were used to model the active site of type 3 copper proteins, providing insights into the influence of bromophenols on catecholase activity and structural behavior of copper complexes (Merkel et al., 2005).
Safety And Hazards
properties
IUPAC Name |
2-bromo-3-(1,3-dioxolan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-8-6(2-1-3-7(8)11)9-12-4-5-13-9/h1-3,9,11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYJRRVBSDEWIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C(=CC=C2)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295241 | |
Record name | 2-Bromo-3-(1,3-dioxolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301295241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(1,3-dioxolan-2-yl)phenol | |
CAS RN |
1160182-45-5 | |
Record name | 2-Bromo-3-(1,3-dioxolan-2-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160182-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-(1,3-dioxolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301295241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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